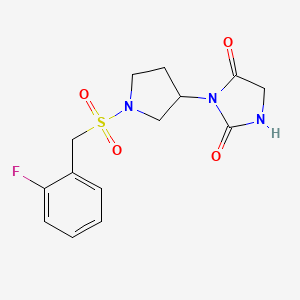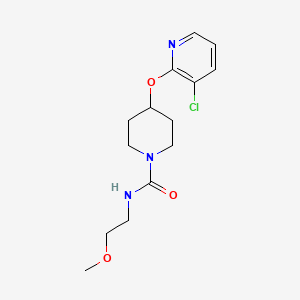
4-((3-chloropyridin-2-yl)oxy)-N-(2-methoxyethyl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related piperidine-carboxamide derivatives involves complex organic reactions, highlighting the importance of structure-activity relationships (SAR) in developing novel inhibitors based on the piperidine scaffold. For instance, Bollinger et al. (2015) explored the SAR around piperidine substituents to identify potent and selective inhibitors based on a drug-like scaffold, emphasizing the iterative process of medicinal chemistry efforts in optimizing these compounds (Bollinger et al., 2015).
Molecular Structure Analysis
Understanding the molecular structure is crucial for assessing the potential interactions and activity of the compound. For example, studies on similar compounds have utilized X-ray diffraction and AM1 molecular orbital methods to determine crystal structures and conduct conformational analyses, providing insights into their spatial arrangement and potential binding interactions with biological targets (Banerjee et al., 2002).
Chemical Reactions and Properties
Chemical reactions involving this compound and its derivatives are central to its functionality and application in various fields. Research on analogous compounds includes nucleophilic substitutions, ligand binding studies, and the exploration of their potential as inhibitors or ligands for specific receptors, elucidating the compound's versatile chemical behavior and interaction capabilities (Kumar et al., 2004).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are vital for their practical application and handling. Investigations into similar molecules have included the synthesis and characterization of derivatives, highlighting the role of different substituents on the physical properties and stability of these compounds (Dhau et al., 2011).
Chemical Properties Analysis
The chemical properties, such as reactivity with various functional groups, stability under different conditions, and potential for further modification, are essential for expanding the utility and application of these compounds. Research has detailed the synthesis, characterization, and reactivity of related molecules, providing a foundation for understanding and manipulating the chemical properties of similar compounds for desired outcomes (Fan et al., 2006).
科学的研究の応用
1. Analgesic Activity and Chemical Modification
Research has focused on the modification of related compounds to enhance analgesic activity. A study by Nie et al. (2020) on a similar compound, BCTC, a TRPV1 antagonist, led to the development of analogs with improved pharmacological profiles, which could indicate potential avenues for the modification and use of 4-((3-chloropyridin-2-yl)oxy)-N-(2-methoxyethyl)piperidine-1-carboxamide in pain management (Nie et al., 2020).
2. Antimicrobial Properties
Compounds structurally related to 4-((3-chloropyridin-2-yl)oxy)-N-(2-methoxyethyl)piperidine-1-carboxamide have been investigated for their antimicrobial activities. Patel et al. (2011) synthesized amide derivatives showing modest activity against bacteria and fungi, suggesting potential antimicrobial applications for similar compounds (Patel et al., 2011).
3. Inhibition of Calcitonin Gene-Related Peptide (CGRP) Receptors
Research by Cann et al. (2012) on a potent CGRP receptor antagonist, closely related to the chemical , demonstrated the development of a stereoselective synthesis process. This indicates the potential of similar compounds in inhibiting CGRP receptors, which could have implications in treating conditions like migraines (Cann et al., 2012).
4. Synthesis and Bioactivity in Novel Derivatives
Research into the synthesis of novel derivatives with structures similar to 4-((3-chloropyridin-2-yl)oxy)-N-(2-methoxyethyl)piperidine-1-carboxamide has been conducted. For instance, Xue Si-jia (2011) explored the synthesis and bioactivity of related compounds, indicating the scope for developing new pharmaceuticals with diverse therapeutic applications (Xue Si-jia, 2011).
特性
IUPAC Name |
4-(3-chloropyridin-2-yl)oxy-N-(2-methoxyethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O3/c1-20-10-7-17-14(19)18-8-4-11(5-9-18)21-13-12(15)3-2-6-16-13/h2-3,6,11H,4-5,7-10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYFSWLDMNWSRRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)N1CCC(CC1)OC2=C(C=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3-chloropyridin-2-yl)oxy)-N-(2-methoxyethyl)piperidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

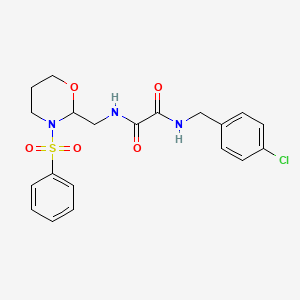
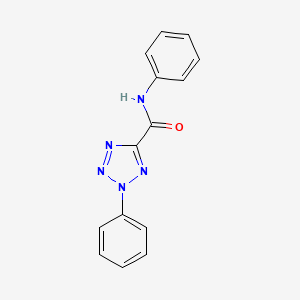

![3-{[2-(3-chlorophenyl)-2-oxoethyl]thio}-7-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2498849.png)
![N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2498850.png)
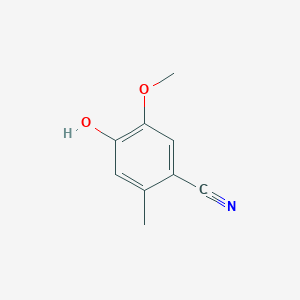
![2-[2-oxo-2-(piperidin-1-yl)ethyl]-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one](/img/structure/B2498854.png)


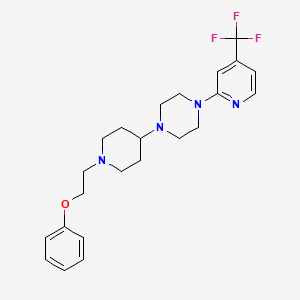

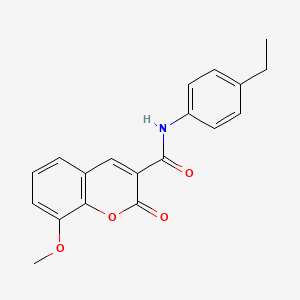
![3,5-Dimethyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B2498863.png)
